![molecular formula C19H14N4O B2565328 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide CAS No. 1788561-57-8](/img/structure/B2565328.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as important fused bicyclic 5–6 heterocycles due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Scientific Research Applications
Synthetic Methodologies and Chemical Properties N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide belongs to a class of compounds with significant interest in synthetic chemistry due to their unique structural and functional properties. Research has been focused on developing efficient synthetic routes for imidazo[1,2-a]pyridine derivatives, including methodologies for 3-substituted imidazo[1,5-a]pyridines having N-picolinamidin-2-yl groups. These compounds are synthesized by heating aldehydes with 2-cyanopyridine and ammonium acetate in PEG-400, showcasing a versatile approach to generating a variety of substituted imidazoles (Fulwa & Manivannan, 2012). This synthesis route emphasizes the adaptability of imidazo[1,2-a]pyridine frameworks for further functionalization and application in different chemical contexts.
Antimycobacterial Activity Imidazo[1,2-a]pyridine derivatives have been investigated for their potential antimicrobial activities, with a specific focus on combating tuberculosis. Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, synthesized through multi-step reactions, demonstrated moderate to good antituberculosis activity in vitro. Among these compounds, several showed promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating the therapeutic potential of imidazo[1,2-a]pyridine scaffolds in antimycobacterial strategies (Jadhav et al., 2016).
Photophysical and Electrochemical Properties Research into the photophysical and electrochemical properties of imidazo[1,2-a]pyridine derivatives has revealed their potential in materials science, particularly in the development of photoluminescent materials. Cyclometalated iridium(III) complexes based on phenyl-imidazole ligands, for instance, exhibit a range of emission maxima from greenish-blue to orange, highlighting the impact of structural modifications on the luminescent properties of these complexes. This property is crucial for the design of organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating the broad applicability of imidazo[1,2-a]pyridine derivatives beyond the pharmaceutical domain (Baranoff et al., 2011).
Mechanism of Action
Target of Action
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide is a compound that has been studied for its potential biological activities Similar compounds have been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase , which play crucial roles in nerve signal transmission.
Mode of Action
It’s known that similar compounds interact with their targets, such as enzymes, by binding to their active sites and inhibiting their function . This interaction can lead to changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
Inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase can disrupt the breakdown of neurotransmitters, leading to an accumulation of these chemicals in the synaptic cleft and prolonged nerve signal transmission .
Pharmacokinetics
Similar compounds have been studied for their admet properties . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches the target site in the body.
Result of Action
Based on the potential targets, it’s plausible that this compound could lead to prolonged nerve signal transmission due to the inhibition of acetylcholinesterase and butyrylcholinesterase .
Future Directions
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(16-9-3-5-11-20-16)22-15-8-2-1-7-14(15)17-13-23-12-6-4-10-18(23)21-17/h1-13H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKFDJJUOLHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.